molecular formula C11H20N2O B8011271 2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one

2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one

Cat. No.: B8011271
M. Wt: 196.29 g/mol
InChI Key: CIQSILGSVXSCIF-UHFFFAOYSA-N
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Description

2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which includes a spirocyclic scaffold that contributes to its biological activity. It has been studied for its potential as a selective inhibitor of various kinases, making it a promising candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one typically involves the formation of the spirocyclic core through a series of organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are still under development, given its relatively recent discovery and ongoing research. large-scale synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, as well as developing cost-effective and scalable processes.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the spirocyclic core.

    Reduction: This reaction can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

2-Isopropyl-2,8-diazaspiro[4

Mechanism of Action

The mechanism of action of 2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets, such as kinases. By binding to these targets, the compound can inhibit their activity, thereby modulating the signaling pathways they control. This inhibition can lead to reduced inflammation and other therapeutic effects, making it a promising candidate for drug development .

Comparison with Similar Compounds

2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one can be compared to other spirocyclic compounds with similar structures and biological activities. Some similar compounds include:

The uniqueness of this compound lies in its specific structure and the selective inhibition of kinases, which distinguishes it from other similar compounds.

Properties

IUPAC Name

2-propan-2-yl-2,8-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9(2)13-8-5-11(10(13)14)3-6-12-7-4-11/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQSILGSVXSCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2(C1=O)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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